molecular formula C15H17N3 B13151944 3-Methyl-4-dimethylaminoazobenzene CAS No. 3732-90-9

3-Methyl-4-dimethylaminoazobenzene

Katalognummer: B13151944
CAS-Nummer: 3732-90-9
Molekulargewicht: 239.32 g/mol
InChI-Schlüssel: FMDTUZFOCQKSFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-dimethylaminoazobenzene is a member of the azobenzene class of compounds, characterized by the presence of an azo group (N=N) linking two aromatic rings. This compound is known for its vibrant color and has been extensively studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-dimethylaminoazobenzene typically involves the diazotization of 3-methylaniline followed by coupling with N,N-dimethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful control of temperature to ensure the formation of the desired azo compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-4-dimethylaminoazobenzene involves its metabolic activation in the liver, where it is converted into reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing carcinogenesis. The compound primarily targets liver cells and affects various molecular pathways involved in cell proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Methyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce liver carcinogenesis makes it a valuable tool in cancer research, distinguishing it from other azobenzene derivatives .

Eigenschaften

CAS-Nummer

3732-90-9

Molekularformel

C15H17N3

Molekulargewicht

239.32 g/mol

IUPAC-Name

N,N,2-trimethyl-4-phenyldiazenylaniline

InChI

InChI=1S/C15H17N3/c1-12-11-14(9-10-15(12)18(2)3)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3

InChI-Schlüssel

FMDTUZFOCQKSFX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.